molecular formula C22H28O3 B10884096 2-Methoxyphenyl 3,5-di-tert-butylbenzoate

2-Methoxyphenyl 3,5-di-tert-butylbenzoate

Cat. No.: B10884096
M. Wt: 340.5 g/mol
InChI Key: HJGPCZTZLBSURT-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 3,5-di-tert-butylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to a phenyl ring and two tert-butyl groups attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The methoxy group and tert-butyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenyl 3,5-di-tert-butylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(2-methoxyphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C22H28O3/c1-21(2,3)16-12-15(13-17(14-16)22(4,5)6)20(23)25-19-11-9-8-10-18(19)24-7/h8-14H,1-7H3

InChI Key

HJGPCZTZLBSURT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2OC)C(C)(C)C

Origin of Product

United States

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